molecular formula C8H4BrF3O3 B1284438 4-Bromo-2-(trifluoromethoxy)benzoic acid CAS No. 509142-48-7

4-Bromo-2-(trifluoromethoxy)benzoic acid

Cat. No.: B1284438
CAS No.: 509142-48-7
M. Wt: 285.01 g/mol
InChI Key: LMFGPGVCUFRLQC-UHFFFAOYSA-N
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Description

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)benzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of transport proteins, could also influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, it can modulate the expression of genes involved in the antioxidant response, leading to changes in cellular metabolism and overall cell function . Additionally, this compound has been found to affect the proliferation and apoptosis of certain cell types, highlighting its potential in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as transcription factors and signaling proteins. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and cellular responses . Additionally, the compound’s ability to modulate oxidative stress pathways further contributes to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced antioxidant responses and reduced inflammation . At higher doses, it may induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites, further contributing to the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . For example, the compound may be preferentially localized to certain cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can modulate oxidative stress responses and influence cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethoxy)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated levels.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various chemical reactions .

Properties

IUPAC Name

4-bromo-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFGPGVCUFRLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586577
Record name 4-Bromo-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509142-48-7
Record name 4-Bromo-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-trifluoromethoxy-benzaldehyde (550 mg, 2.04 mmol) in 1,4-dioxane (27 mL) and H2O (9 mL) was cooled at 4° C. To the solution were added amidosulfuric acid (296 mg, 3.05 mmol) and sodium dihydrogen phosphate dihydrate (1.4 g, 8.98 mmol). The mixture was stirred at 4° C. for 15 min. To the reaction mixture was added a solution of sodium chlorite (238 mg, 2.63 mmol) in H2O (1.5 mL) and stirred at 4° C. for 15 min. To the reaction mixture was added Na2CO3 (304 mg, 2.41 mmol) and stirred at 4° C. for 15 min. The mixture was acidified with conc-HCl (pH=1), and the aqueous layer was extracted with CHCl3 (three times). The combined organic layer was dried over MgSO4, filtered, concentrated, and purified by flash chromatography (silica gel, 1% MeOH in CHCl3) to give 4-bromo-2-trifluoromethoxy-benzoic acid (471 mg, 81%) as a white solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step Two
Name
sodium dihydrogen phosphate dihydrate
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
238 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
304 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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